molecular formula C20H17N3O3 B12001536 N-(4-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide CAS No. 357267-70-0

N-(4-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide

Cat. No.: B12001536
CAS No.: 357267-70-0
M. Wt: 347.4 g/mol
InChI Key: DEBLEHUVGQSQAN-FYJGNVAPSA-N
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Description

N-(4-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide is a complex organic compound that features a methoxyphenyl group, a naphthylmethylene group, and a hydrazino-oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide typically involves the condensation of 4-methoxyaniline with 1-naphthaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and ethyl oxalyl chloride under controlled conditions to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts depending on the specific step

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a candidate for probing the activity of various enzymes.

Medicine

In medicinal chemistry, this compound has potential as an anti-cancer agent due to its ability to interfere with cellular processes. It may also be explored for its anti-inflammatory and antimicrobial properties.

Industry

In the material science industry, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-(4-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
  • N-(4-Methoxyphenyl)-2-(2-(2-naphthylmethylene)hydrazino)-2-oxoacetamide
  • N-(4-Methoxyphenyl)-2-(2-(1-anthrylmethylene)hydrazino)-2-oxoacetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced potency or selectivity in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

357267-70-0

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide

InChI

InChI=1S/C20H17N3O3/c1-26-17-11-9-16(10-12-17)22-19(24)20(25)23-21-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

DEBLEHUVGQSQAN-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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